molecular formula C12H7ClF2O2 B11858883 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride

Katalognummer: B11858883
Molekulargewicht: 256.63 g/mol
InChI-Schlüssel: UXKUKCBLJYUNOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride is a chemical compound with the molecular formula C12H7ClF2O2 and a molecular weight of 256.63 g/mol It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further substituted with a carbonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethyl ether as a starting material, which undergoes a Friedel-Crafts acylation reaction with naphthalene to form the desired product . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality material .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Amides, esters, and thioesters.

    Oxidation Reactions: Quinones and other oxidized derivatives.

    Reduction Reactions: Alcohols and aldehydes.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)naphthalene-6-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory, anticancer, or antiviral properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride is primarily determined by its ability to undergo nucleophilic substitution reactions. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules, such as proteins and nucleic acids. This reactivity can be exploited to modify the structure and function of these molecules, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the difluoromethoxy group in 2-(Difluoromethoxy)naphthalene-6-carbonyl chloride imparts unique electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of fluorine substitution on chemical and biological processes .

Eigenschaften

Molekularformel

C12H7ClF2O2

Molekulargewicht

256.63 g/mol

IUPAC-Name

6-(difluoromethoxy)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O2/c13-11(16)9-2-1-8-6-10(17-12(14)15)4-3-7(8)5-9/h1-6,12H

InChI-Schlüssel

UXKUKCBLJYUNOV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2)OC(F)F)C=C1C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.